![molecular formula C15H18N4O3S B2357284 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034596-50-2](/img/structure/B2357284.png)
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as JNJ-42756493, is a small molecule inhibitor of the Notch signaling pathway. The Notch pathway is involved in many cellular processes, including cell differentiation, proliferation, and apoptosis. Aberrant activation of the Notch pathway has been linked to various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Scientific Research Applications
- The compound exhibits anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response. Researchers have explored its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Studies suggest that this compound may interfere with cancer cell growth and metastasis. Its unique chemical structure makes it an interesting candidate for targeted therapies against certain types of cancer .
- N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methylpyrazole-4-sulfonamide acts as a carbonic anhydrase inhibitor. Carbonic anhydrases play essential roles in processes like pH regulation and ion transport. Researchers investigate its potential in treating glaucoma and other conditions related to carbonic anhydrase dysfunction .
- Some studies indicate that the compound may have neuroprotective properties. It could potentially mitigate oxidative stress and inflammation in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Preliminary research suggests that N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits antibacterial effects. It could be explored as a novel antimicrobial agent .
- PDT involves using light-activated compounds to selectively destroy cancer cells or pathogens. This compound’s photophysical properties make it a potential candidate for PDT applications .
- The compound’s sulfonamide group can coordinate with metal ions. Researchers investigate its ability to form stable complexes with metals, which could have applications in catalysis or drug delivery .
Anti-Inflammatory Activity
Anticancer Potential
Carbonic Anhydrase Inhibition
Neuroprotective Effects
Antibacterial Activity
Photodynamic Therapy (PDT)
Metal Complex Formation
Water-Soluble Dye
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18-6-5-11-7-12(3-4-14(11)18)15(20)9-17-23(21,22)13-8-16-19(2)10-13/h3-8,10,15,17,20H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWDMWZIOWUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CN(N=C3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |
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